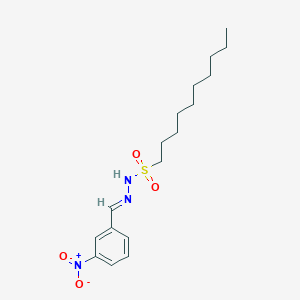![molecular formula C18H20N2O2 B5768410 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly referred to as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies exploring its mechanism of action and potential applications in cancer research.
Mécanisme D'action
DMXAA works by activating the immune system to attack cancer cells. It specifically targets cells that have a high level of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels in tumors. DMXAA causes the blood vessels in the tumor to collapse, cutting off the blood supply and causing the tumor to die.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It causes the release of cytokines, which are proteins that help to regulate the immune response. It also activates immune cells, such as macrophages and natural killer cells, to attack cancer cells. DMXAA has been shown to have a low toxicity profile, with few side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has been shown to be effective in a wide range of cancer types. It also has a low toxicity profile, making it a promising candidate for use in combination with other cancer treatments. However, there are some limitations to its use in lab experiments. DMXAA has a short half-life, which means that it must be administered frequently to maintain its effectiveness. It also has poor solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for research on DMXAA. One area of focus is the development of new formulations that can improve its solubility and bioavailability. Another area of focus is the identification of biomarkers that can predict which patients are likely to respond to DMXAA treatment. Additionally, there is ongoing research exploring the use of DMXAA in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Méthodes De Synthèse
DMXAA can be synthesized through a multistep process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-2-oxoethylamine and 2,4-dimethylaniline. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use in cancer treatment. Studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, colon, and breast cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in preclinical studies.
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-5-4-6-15(10-12)18(22)19-11-17(21)20-16-8-7-13(2)9-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUPAZDJLTWYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)





![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)




